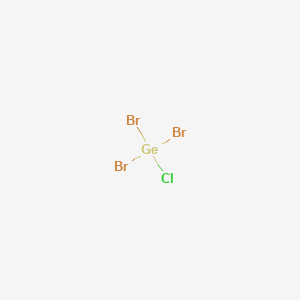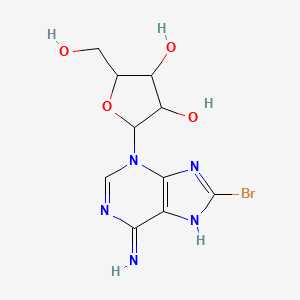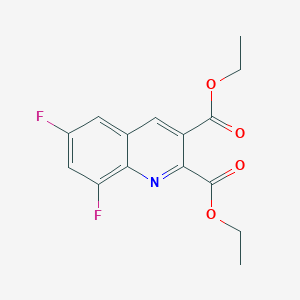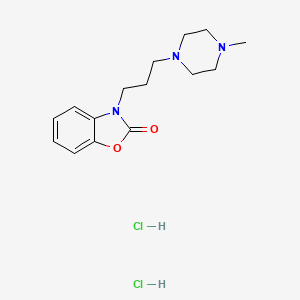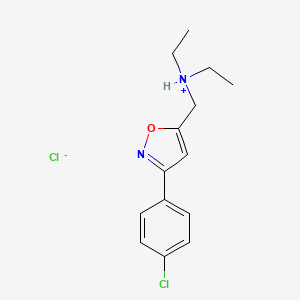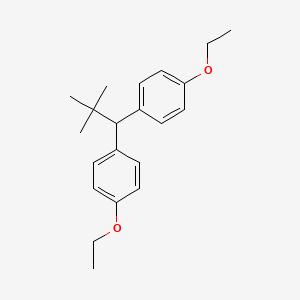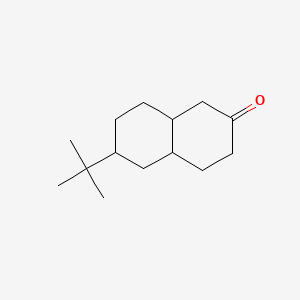
cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one: is a complex organic compound with a unique structure. It belongs to the class of naphthalenes, which are bicyclic aromatic hydrocarbons. This compound is characterized by its tert-butyl group and octahydro configuration, indicating a fully saturated naphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one typically involves multi-step organic reactions
Industrial Production Methods: Industrial production methods for such compounds often involve catalytic hydrogenation and alkylation processes. These methods are optimized for high yield and purity, using catalysts like palladium or platinum for hydrogenation and aluminum chloride for Friedel-Crafts reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions may lead to the formation of alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, acids, or bases.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules or as a model compound in studying reaction mechanisms.
Biology and Medicine:
Industry: In industry, it might be used in the production of specialty chemicals, polymers, or as a solvent in certain reactions.
Mechanism of Action
The mechanism of action for cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one would depend on its specific application. In a biochemical context, it might interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would require detailed study through experimental research.
Comparison with Similar Compounds
- cis,cis-6-tert-Butyloctahydronaphthalen-1(1H)-one
- trans,trans-6-tert-Butyloctahydronaphthalen-2(1H)-one
Uniqueness: The unique structural features of cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one, such as its specific stereochemistry and functional groups, distinguish it from similar compounds
Properties
CAS No. |
24817-24-1 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
6-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C14H24O/c1-14(2,3)12-6-4-11-9-13(15)7-5-10(11)8-12/h10-12H,4-9H2,1-3H3 |
InChI Key |
QQKVQRVPUCGGKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2CC(=O)CCC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


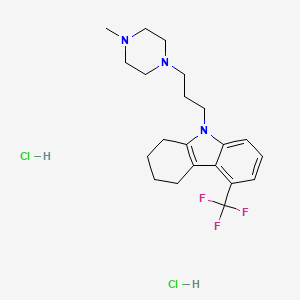
![(5Z)-5-[(2E)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13741595.png)
![Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt](/img/structure/B13741598.png)

![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741620.png)
